molecular formula C11H15N3O B3217269 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine CAS No. 1177309-65-7

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine

Cat. No.: B3217269
CAS No.: 1177309-65-7
M. Wt: 205.26 g/mol
InChI Key: DMNYXWBUIOGBTG-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of 5-methoxy-2-nitroaniline with formaldehyde and subsequent reduction to form the benzimidazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the N-methyl substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNYXWBUIOGBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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